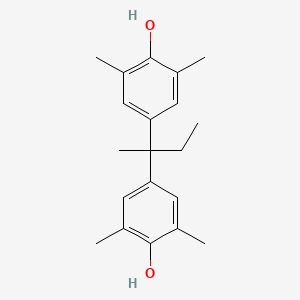
4,4'-(Butane-2,2-diyl)bis(2,6-dimethylphenol)
説明
4,4'-(Butane-2,2-diyl)bis(2,6-dimethylphenol) is a useful research compound. Its molecular formula is C20H26O2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4'-(Butane-2,2-diyl)bis(2,6-dimethylphenol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-(Butane-2,2-diyl)bis(2,6-dimethylphenol) including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4,4'-(Butane-2,2-diyl)bis(2,6-dimethylphenol) is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which consists of two 2,6-dimethylphenol units connected by a butane-2,2-diyl bridge. This structural arrangement is significant for its biological interactions.
Inhibition of Enzymatic Activity
Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes. For instance, phenolic compounds are known to interact with cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. The inhibition of CDKs can lead to the suppression of tumor cell proliferation.
Antioxidant Properties
4,4'-(Butane-2,2-diyl)bis(2,6-dimethylphenol) may also possess antioxidant properties. Phenolic compounds are recognized for their ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is essential for protecting cells from damage and maintaining cellular health .
Cytotoxic Effects
Studies have shown that phenolic compounds can exhibit cytotoxic effects against various cancer cell lines. For example, similar compounds have been reported to induce apoptosis in human cancer cells through the activation of intrinsic apoptotic pathways . The specific cytotoxicity of 4,4'-(Butane-2,2-diyl)bis(2,6-dimethylphenol) remains to be fully elucidated but is a promising area for further research.
Antimicrobial Activity
There is evidence suggesting that phenolic compounds can possess antimicrobial properties. The compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation as a natural antimicrobial agent .
Case Studies and Research Findings
Pharmacokinetics
Understanding the pharmacokinetics of 4,4'-(Butane-2,2-diyl)bis(2,6-dimethylphenol) is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound may have favorable absorption characteristics due to its lipophilicity associated with the phenolic structure. However, detailed pharmacokinetic studies are necessary to confirm these findings.
特性
IUPAC Name |
4-[2-(4-hydroxy-3,5-dimethylphenyl)butan-2-yl]-2,6-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-7-20(6,16-8-12(2)18(21)13(3)9-16)17-10-14(4)19(22)15(5)11-17/h8-11,21-22H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQGZJGHIVUWQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC(=C(C(=C1)C)O)C)C2=CC(=C(C(=C2)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384305 | |
| Record name | 4,4'-(Butane-2,2-diyl)bis(2,6-dimethylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61260-10-4 | |
| Record name | 4,4'-(Butane-2,2-diyl)bis(2,6-dimethylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















